![molecular formula C19H29BO3 B3115477 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one CAS No. 2096998-65-9](/img/structure/B3115477.png)
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one
Vue d'ensemble
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one, also known as TD-13, is a boronic acid-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with the dioxaborolane motif, such as "1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one," are synthesized through multistep reactions including substitution reactions. The structural and conformational characteristics of these compounds are often confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies demonstrate that the molecular structures optimized by density functional theory (DFT) align closely with those determined by X-ray diffraction, providing insights into their physicochemical properties (Huang et al., 2021).
Material Science and Sensor Development
Boronic esters and dioxaborolane derivatives have been explored for their potential in material science and as components in sensor technologies. Their unique molecular structures enable them to be utilized in the synthesis of polymers and nanoparticles with specific optical and electronic properties. For instance, boronated compounds have shown promise in enhancing the brightness and tuning the emission of nanoparticles, crucial for applications in fluorescent probes and imaging technologies (Fischer, Baier, & Mecking, 2013).
Analytical Chemistry
The reactivity of boron-containing compounds towards various analytes has been leveraged in the development of sensitive detection methods for substances like hydrogen peroxide vapor. This capability is particularly significant for applications in security and environmental monitoring. For example, Schiff base-modified boron esters have been employed in the fabrication of organic thin-film fluorescence probes, offering rapid, highly sensitive detection mechanisms for hydrogen peroxide vapor, a compound of interest in explosive detection (Fu et al., 2016).
Organic Synthesis
The boronic ester functional group plays a pivotal role in organic synthesis, especially in cross-coupling reactions. Compounds similar to "this compound" serve as intermediates or reagents in the synthesis of complex organic molecules, highlighting their versatility and utility in advancing synthetic methodologies (Takagi & Yamakawa, 2013).
Mécanisme D'action
Target of Action
The compound contains a boronic ester group, which is often used in organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its boronic ester group. In Suzuki-Miyaura reactions, the boronic ester can react with aryl halides or vinyl halides in the presence of a palladium catalyst, forming new carbon-carbon bonds . This suggests that the compound could potentially interact with its targets by forming covalent bonds.
Biochemical Pathways
In general, boronic esters like the one present in this compound are known to participate in various organic reactions, leading to the formation of complex organic structures . These reactions can potentially affect various biochemical pathways depending on the specific targets of the compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the reactivity of boronic esters can be influenced by the pH of the environment . Additionally, the compound’s stability could be affected by temperature and exposure to light.
Propriétés
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO3/c1-6-7-8-9-13-17(21)15-11-10-12-16(14-15)20-22-18(2,3)19(4,5)23-20/h10-12,14H,6-9,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWKARHVUMOAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



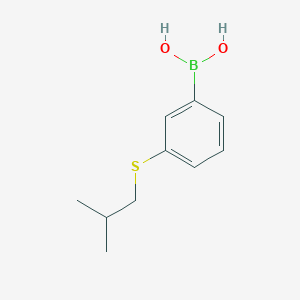

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)
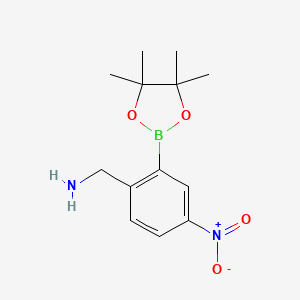


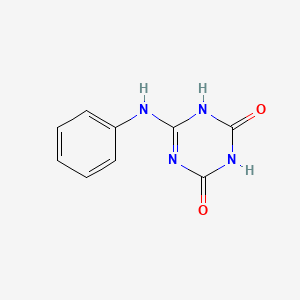
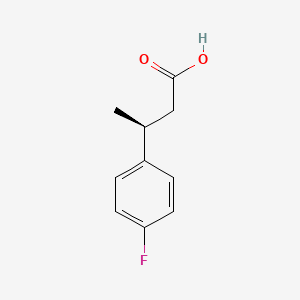


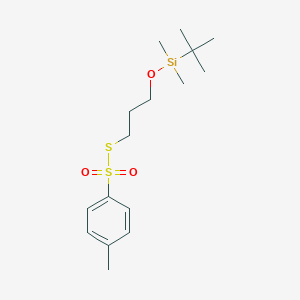
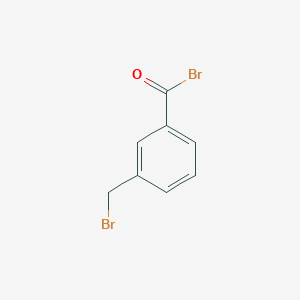

![5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B3115495.png)